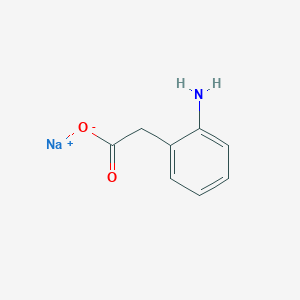

Sodium (2-aminophenyl)acetate

Description

Sodium (2-aminophenyl)acetate refers to a class of sodium salts derived from substituted phenylacetic acids, where the phenyl ring is functionalized with an amino group and additional substituents. A representative example is Sodium {2-[(2-bromo-6-chlorophenyl)amino]phenyl}acetate (C₁₄H₁₀BrClNNaO₂), characterized by a halogenated aromatic system (Br and Cl substituents) linked via an amino group to the phenylacetic acid backbone . This compound is synthesized through multi-step reactions, often starting with diazonium salt intermediates and proceeding through alkylation, sulfonation, or oxidation steps . The sodium salt form enhances water solubility compared to its ester counterparts (e.g., methyl 2-(2-aminophenyl)acetate), which are prone to intramolecular lactamization, reducing stability .

Properties

Molecular Formula |

C8H8NNaO2 |

|---|---|

Molecular Weight |

173.14 g/mol |

IUPAC Name |

sodium;2-(2-aminophenyl)acetate |

InChI |

InChI=1S/C8H9NO2.Na/c9-7-4-2-1-3-6(7)5-8(10)11;/h1-4H,5,9H2,(H,10,11);/q;+1/p-1 |

InChI Key |

HYMFGPNQDYYRRG-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)[O-])N.[Na+] |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Acylation Reactions

Sodium (2-aminophenyl)acetate undergoes nucleophilic acylation with electrophilic reagents, forming amides and esters. For example, reactions with acyl chlorides or anhydrides yield N-acylated derivatives.

Example Reaction :

Key conditions:

-

Solvent: Methanol or THF

-

Temperature: 25–60°C

-

Catalyst: None required (base-mediated)

Table 1: Condensation Reactions with Aldehydes and Ammonium Salts

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde + NH₄OAc | Reflux, 80°C, 48h (THF) | Quinazoline-4-carboxylate | 78% | |

| Vanillin + NH₄OAc | Water bath, 100°C, 2h | Phenoxazine derivative | 65% |

Mechanistic studies indicate dual pathways:

-

Path A : Aldimine formation followed by cyclization.

Esterification and Amide Formation

The carboxylate group reacts with alcohols or amines under mild conditions to form esters or amides, respectively.

Table 2: Esterification/Amidation Reactions

Pharmacological Derivatives and Biological Activity

This compound serves as a precursor for antibacterial agents. Derivatives exhibit activity against E. coli and S. aureus .

Table 3: Anti-bacterial Activity of Key Derivatives

| Compound | Zone of Inhibition (mm) | MIC (µg/mL) | Target Protein Binding Affinity (kcal/mol) |

|---|---|---|---|

| AC2 | 18 ± 0.5 | 12.5 | -8.9 (Biotin ligase) |

| AC6 | 22 ± 0.7 | 6.25 | -10.2 (Biotin ligase) |

Key Findings :

-

AC6 shows the highest potency due to enhanced hydrogen bonding via its succinate moiety .

-

Derivatives comply with Lipinski’s rule (LogP <5, H-bond donors ≤5) .

Reaction Mechanisms and Pathways

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of phenylacetic acid derivatives allows for targeted comparisons based on substituents, stability, and applications. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Comparisons

Stability and Solubility: Sodium salts (e.g., ) exhibit superior stability and solubility compared to ester derivatives like methyl 2-(2-aminophenyl)acetate, which undergoes lactamization under basic conditions . The carbamoyl group in Sodium (2-carbamoylphenoxy)acetate enhances polarity, contributing to antibacterial efficacy .

Substituent Effects :

- Halogenated derivatives (Cl, Br) in increase molecular weight and may enhance binding affinity in biological targets.

- The diphenyl structure in Benzilic acid sodium salt reduces water solubility but improves metal-chelation properties .

Pharmacological Potential: Indole-containing analogs (e.g., Sodium 2-(1H-indol-3-yl)acetate) show bioactivity in cancer research, highlighting the importance of aromatic substitution patterns . Sodium (2-carbamoylphenoxy)acetate’s antibacterial activity suggests that electron-withdrawing groups (e.g., carbamoyl) can modulate biological interactions .

Q & A

Q. What are the common synthetic routes for Sodium (2-aminophenyl)acetate?

this compound is typically synthesized via coupling reactions involving 2-aminophenylacetic acid derivatives. For example, carbodiimide-based coupling agents (e.g., TBTU) can activate carboxyl groups for nucleophilic attack by amines or sodium salts. Reaction optimization often includes solvent selection (e.g., dichloromethane or ethanol), temperature control (0–30°C), and purification via extraction or recrystallization .

Q. How is this compound characterized in research settings?

Characterization involves 1H/13C NMR to confirm the aromatic amine and acetate moieties, mass spectrometry for molecular weight validation, and elemental analysis to verify purity. Impurity profiling may use TLC (hexane:ethyl acetate systems) and HPLC to detect byproducts from incomplete reactions or degradation .

Q. What are the recommended storage conditions for this compound?

The compound is sensitive to moisture and oxidation. It must be stored under inert gas (N₂ or Ar) at 2–8°C in airtight, light-protected containers to prevent decomposition. Exposure to ambient conditions can lead to hydrolysis of the acetate group or oxidation of the aromatic amine .

Q. What role does this compound play in organic synthesis?

It serves as a precursor for heterocyclic compounds, such as pyrido-carbazole derivatives, via cyclization or catalytic coupling reactions. The 2-aminophenyl group participates in Pd-catalyzed cross-coupling processes, enabling access to bioactive molecules .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Yield optimization requires:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalyst tuning : Pd-based catalysts improve coupling efficiency in cyclization steps.

- Stoichiometry : Excess sodium acetate (1.2–1.5 eq.) ensures complete salt formation.

- Reaction monitoring : Real-time TLC or in-situ NMR identifies side reactions early .

Q. What analytical techniques are critical for resolving discrepancies in purity assessments?

Discrepancies often arise from residual solvents or metal catalysts. ICP-MS detects trace metals, while DSC/TGA assesses thermal stability. X-ray crystallography resolves structural ambiguities, and 2D-NMR (e.g., HSQC) confirms regiochemistry of the aminophenyl group .

Q. How does the 2-aminophenyl group influence the compound’s reactivity in catalytic processes?

The electron-donating amine enhances nucleophilicity at the ortho position, facilitating electrophilic aromatic substitution. In Pd-catalyzed reactions, this group stabilizes transition states via coordination, improving regioselectivity in cross-coupling reactions .

Q. What strategies mitigate instability during synthesis?

- Inert atmosphere : Schlenk-line techniques prevent oxidation of the amine.

- Low-temperature storage : Intermediates are kept at –20°C to slow hydrolysis.

- Stabilizers : Addition of radical scavengers (e.g., BHT) minimizes degradation during long reactions .

Methodological Considerations

- Impurity Analysis : Follow USP guidelines for sodium acetate derivatives, including tests for heavy metals (<50 ppm) and residual solvents (e.g., dichloromethane <600 ppm) .

- Buffer Compatibility : Avoid phosphate buffers in biological assays, as sodium acetate can precipitate divalent cations (e.g., Mg²⁺) .

Data Contradiction Analysis

- Solubility Variability : Discrepancies in aqueous solubility may arise from hydrate formation (trihydrate vs. anhydrous). Use Karl Fischer titration to quantify water content .

- pH-Dependent Stability : Conflicting stability reports often stem from unbuffered solutions. Maintain pH 7.5–9.2 using acetate buffers to prevent amine protonation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.